molecular formula C4H3LiO2SSe B13122761 Lithiumselenophene-2-sulfinate

Lithiumselenophene-2-sulfinate

Cat. No.: B13122761
M. Wt: 201.1 g/mol
InChI Key: RJEMVYQDESOWOH-UHFFFAOYSA-M
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Description

Lithiumselenophene-2-sulfinate is an organoselenium compound that features a selenophene ring substituted with a sulfinate group at the 2-position and a lithium counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithiumselenophene-2-sulfinate typically involves the reaction of selenophene with a suitable sulfinating agent in the presence of lithium ions. One common method is the reaction of selenophene with lithium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Lithiumselenophene-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to the corresponding selenophene-2-thiol using reducing agents like lithium aluminum hydride.

    Substitution: The lithium ion can be replaced by other cations through metathesis reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

    Substitution: Various metal salts in aqueous or organic solvents.

Major Products Formed

    Oxidation: Selenophene-2-sulfonate

    Reduction: Selenophene-2-thiol

    Substitution: Selenophene-2-sulfinate salts with different cations

Scientific Research Applications

Chemistry

Lithiumselenophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of selenium-containing heterocycles

Biology and Medicine

In medicinal chemistry, selenium-containing compounds like this compound are investigated for their potential biological activities. These compounds have shown promise as antioxidants, anticancer agents, and antimicrobial agents. The presence of selenium in the molecular structure can enhance the biological activity and selectivity of these compounds.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and semiconductors. Its unique electronic properties make it a valuable component in the development of new technologies.

Mechanism of Action

The mechanism of action of lithiumselenophene-2-sulfinate involves its interaction with molecular targets through its sulfinate and selenium moieties. The sulfinate group can participate in redox reactions, while the selenium atom can form strong bonds with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Selenophene-2-sulfinate: Similar structure but without the lithium counterion.

    Lithiumselenophene-2-sulfonate: Oxidized form of lithiumselenophene-2-sulfinate.

    Selenophene-2-thiol: Reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both selenium and lithium in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, which are not observed in similar compounds. The lithium ion also facilitates the formation of various derivatives through metathesis reactions, expanding its utility in synthetic chemistry.

Properties

Molecular Formula

C4H3LiO2SSe

Molecular Weight

201.1 g/mol

IUPAC Name

lithium;selenophene-2-sulfinate

InChI

InChI=1S/C4H4O2SSe.Li/c5-7(6)4-2-1-3-8-4;/h1-3H,(H,5,6);/q;+1/p-1

InChI Key

RJEMVYQDESOWOH-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C[Se]C(=C1)S(=O)[O-]

Origin of Product

United States

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